A Comprehensive Technical Guide to the Physicochemical Characterization of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic Acid
A Comprehensive Technical Guide to the Physicochemical Characterization of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic Acid
An In-depth Technical Guide
Abstract: 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for any meaningful application, particularly in drug development where these parameters govern a candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] This guide provides a comprehensive framework for the full physicochemical characterization of this molecule. It moves beyond a simple data sheet to offer detailed, field-proven experimental protocols, explaining the causal-driven logic behind methodological choices. This document is intended for researchers, medicinal chemists, and formulation scientists, serving as a robust template for the empirical determination of critical properties such as acid dissociation constant (pKa), melting point (Tm), solubility, lipophilicity (LogP), and spectral characteristics.
Introduction: The Imperative of Physicochemical Profiling
The pyridazine scaffold is a privileged heterocycle in drug discovery, present in numerous compounds with diverse biological activities. The addition of a carboxylic acid functional group introduces a critical ionization center, profoundly influencing the molecule's behavior in biological systems.[2] Physicochemical properties such as solubility, lipophilicity, and pKa are not merely data points; they are the primary determinants of a drug's pharmacokinetic behavior.[1] For instance, a compound's pKa dictates its charge state at physiological pH (typically ~7.4), which in turn controls its ability to cross lipid membranes and its solubility in aqueous environments like blood plasma.[3] Therefore, early and accurate characterization of these properties is essential for rational drug design, enabling scientists to prioritize candidates and optimize molecular structures for improved "druggability".[1][4] This guide establishes the authoritative methodologies for elucidating these key parameters for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid.
Molecular Identity and Predicted Structural Characteristics
A foundational analysis begins with the molecule's basic identity and predicted spectral features derived from its structure. These predictions serve as a benchmark for the experimental data that will be acquired.
Table 1: Core Molecular Identifiers
| Property | Value |
| IUPAC Name | 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| Canonical SMILES | CC1=C(C(=NN=C1)Cl)C(=O)O |
Predicted Spectroscopic Fingerprints
Prior to empirical analysis, the molecular structure allows for the prediction of key spectral features. This is an essential step for structural confirmation.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two methyl groups (-CH₃) at the C5 and C6 positions will likely appear as distinct singlets in the aliphatic region (δ 2.0-2.5 ppm). The carboxylic acid proton (-COOH) is expected to be a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), though its observation can depend on the solvent and concentration.[5]
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¹³C NMR Spectroscopy: The spectrum will show seven distinct carbon signals. Key predicted signals include the carbonyl carbon (C=O) of the carboxylic acid, which will be the most downfield signal (δ > 160 ppm).[6] The two methyl carbons will appear in the upfield region (δ 15-25 ppm), and the four carbons of the pyridazine ring will be in the aromatic region (δ 120-160 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions of the functional groups. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[7] A strong, sharp peak corresponding to the carbonyl (C=O) stretch will be prominent around 1700-1725 cm⁻¹.[7]
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UV-Vis Spectroscopy: The pyridazine ring contains a conjugated π-system.[8] Therefore, the molecule is expected to absorb UV radiation. The exact absorption maximum (λmax) depends on the solvent, but electronic transitions for such heterocyclic systems typically occur in the 200-400 nm range.[9][10]
Determination of Key Physicochemical Properties
This section details the authoritative experimental protocols for determining the most critical physicochemical parameters. The rationale behind each method is explained to provide a deeper understanding of the process.
Acid Dissociation Constant (pKa) by Potentiometric Titration
Expert Rationale: The pKa is arguably the most important physicochemical property for an ionizable drug candidate. It defines the pH at which 50% of the molecule is in its ionized form. For a carboxylic acid, the carboxylate anion is significantly more water-soluble than the neutral acid. The pKa value is critical for predicting solubility in the gut, absorption, and interaction with biological targets.[3] Potentiometric titration is the gold-standard method due to its high precision and accuracy.[11][12] It directly measures the pH change of a solution as a titrant is added, allowing for the precise determination of the half-equivalence point, where pH equals pKa.[13]
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol: Potentiometric Titration
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Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[13] This ensures the accuracy of all subsequent pH measurements.
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Sample Preparation: Accurately weigh and dissolve the compound to a known concentration (e.g., 1-10 mM).[12] Due to the predicted low aqueous solubility of the neutral form, a co-solvent such as methanol or DMSO may be required. The resulting pKa is an apparent pKa (pₐKa) specific to that solvent system.
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Titrant Preparation: Prepare a standardized solution of carbonate-free 0.1 M sodium hydroxide (NaOH). Carbon dioxide from the air can dissolve to form carbonic acid, which would interfere with the titration of our weak acid.[11]
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Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[3] Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
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Execution: Add the NaOH titrant in small, precise increments using a calibrated burette or automated titrator. Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). The volume of titrant at this point is V(eq).
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pKa Calculation: The pKa is the pH at the half-equivalence point. Calculate this by finding the pH on the curve that corresponds to exactly half the volume of the equivalence point (V(eq)/2).[13] At this point, the concentrations of the protonated acid and the deprotonated carboxylate are equal.
Melting Point (Tm) by Differential Scanning Calorimetry (DSC)
Expert Rationale: The melting point is a fundamental thermal property that provides information on purity and the energetic stability of the crystal lattice.[14] A sharp melting peak typically indicates a highly pure crystalline substance, whereas a broad peak often suggests the presence of impurities or multiple crystalline forms (polymorphs).[15] DSC is the preferred method as it is highly sensitive, requires only a small amount of sample, and provides both the melting temperature (Tm) and the enthalpy of fusion (ΔHfus).[16]
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